2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid

Catalog No.
S15940263
CAS No.
2138138-02-8
M.F
C20H19NO4
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl...

CAS Number

2138138-02-8

Product Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)

InChI Key

LLQYJNLNJUXABL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is an organic compound featuring a unique molecular structure that includes a fluorene moiety and an azetidine ring. Its molecular formula is C21H21NO4, with a molar mass of approximately 337.37 g/mol. This compound is particularly noted for its role as a protecting group in peptide synthesis, especially in solid-phase synthesis, due to its favorable stability and reactivity under specific conditions . The presence of the fluorenylmethoxycarbonyl group enhances its utility in various synthetic applications.

, including:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrolysis: Breakdown in the presence of water, particularly under acidic or basic conditions.
  • Coupling Reactions: Utilization of coupling agents like diisopropylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of amide bonds with amino acids or other nucleophiles .

These reactions are significant for modifying the compound's structure and enhancing its utility in synthetic applications.

While specific biological activity data for 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is limited, compounds with similar structures often exhibit interesting biological properties. These may include acting as inhibitors or modulators in various biochemical pathways. The azetidine ring suggests potential activity in medicinal chemistry, particularly in drug design targeting specific enzymes or receptors .

The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Fluorenylmethoxycarbonyl Group: This step usually involves protecting the amine group on the azetidine with the fluorenylmethoxycarbonyl moiety.
  • Acetic Acid Derivatization: The final step involves attaching the acetic acid moiety to complete the structure.

Common reagents used include diisopropylcarbodiimide and N-hydroxysuccinimide to facilitate these coupling reactions .

The primary applications of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid include:

  • Peptide Synthesis: Used as a protecting group during solid-phase peptide synthesis due to its stability.
  • Medicinal Chemistry: Potential use in drug design and development due to its unique structural features.
  • Synthetic Chemistry: Acts as an intermediate in various chemical syntheses, particularly those involving azetidine derivatives .

Several compounds share structural similarities with 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acidC21H21NO4Similar fluorene and azetidine structure; used in peptide synthesis
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acidC23H21N3O4Incorporates imidazole; potential for different biological activities
2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acidC25H28N2O6Contains a tert-butoxycarbonyl group; different protective characteristics

The uniqueness of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid lies in its specific combination of the fluorene protecting group with an azetidine ring, offering distinct advantages in peptide synthesis due to its stability and reactivity profile compared to these similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

337.13140809 g/mol

Monoisotopic Mass

337.13140809 g/mol

Heavy Atom Count

25

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